

In Vivo Efficacy of Invasome-Mediated Candesartan Delivery for Diabetes-Associated Atherosclerosis

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Compound of Interest

Compound Name: Candesartan(2-)

Cat. No.: B1263739

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Application Note & Protocol

Introduction

Candesartan is a potent angiotensin II receptor antagonist used in the management of hypertension and heart failure.[1] Its therapeutic potential is often limited by its low oral bioavailability, poor water solubility, and significant first-pass metabolism in the liver.[1][2] To overcome these limitations, novel drug delivery systems are being explored. Invasomes, a new generation of liposomes containing terpenes and ethanol, have emerged as a promising carrier system to enhance the permeation and bioavailability of drugs. This document outlines the in vivo evaluation of Candesartan-loaded invasomes for the treatment of diabetes-associated atherosclerosis, summarizing key data and providing detailed experimental protocols. The findings demonstrate that nasally administered Candesartan-loaded invasomes can significantly improve the lipid profile and reduce atherosclerotic lesions in a preclinical model. [1][3]

Data Presentation

The following tables summarize the key parameters of the optimized Candesartan-loaded invasome formulation and its in vivo efficacy.

Table 1: Optimized Candesartan-Loaded Invasome (CLI) Formulation and Characterization

Parameter	Value	Reference
Phospholipid Concentration	2.32%	[1][2]
Ethanol Concentration	1%	[1][2]
Cineole Concentration	1.5%	[1][2]
Vesicle Size	228 ± 3.15 nm	[2]
Entrapment Efficiency (EE%)	82.04 ± 0.43%	[2]

Table 2: In Vivo Efficacy of Nasal Candesartan-Loaded Invasome (CLI) Drops in a Rat Model of Diabetes-Associated Atherosclerosis[1]

Parameter	% Change in CLI-Treated Group vs. Diabetic Atherosclerotic Control
Serum Glucose	↓ 69.70%
Serum Cholesterol	↓ 72.22%
Serum Triglycerides	↓ 36.52%
Serum LDL	↓ 58.0%
Serum VLDL	↓ 65.31%
Serum HDL	↑ 1.42-fold

Experimental Protocols

Preparation of Candesartan-Loaded Invasomes (CLI)

This protocol describes the thin-film hydration method for preparing Candesartan-loaded invasomes.[2]

Materials:

- Candesartan (10 mg)
- Phospholipid

- Cineole
- Cholesterol (0.16%)
- Chloroform
- Methanol
- Phosphate buffer
- Ethanol
- Rotary evaporator
- Cooling centrifuge

Procedure:

- Dissolve 10 mg of Candesartan, phospholipid, cineole, and 0.16% cholesterol in a solution of chloroform and methanol.
- Use a rotary evaporator under vacuum at 40°C and 100 rpm to evaporate the organic solvents, forming a thin film of the invasome components on the wall of the flask.
- Rehydrate the thin film with a phosphate buffer solution containing ethanol at 60 rpm.
- Store the resulting suspension at 4°C.
- To separate the un-entrapped Candesartan from the loaded invasomes, centrifuge the suspension at 15,000 rpm for 1 hour using a cooling centrifuge.

In Vivo Evaluation in a Rat Model

This protocol details the in vivo study conducted on adult male albino rats to evaluate the efficacy of the Candesartan-loaded invasomes.^[2]

Animals:

- 30 adult male albino rats (200-250 g body weight)

- Animals are to be kept in an air-conditioned room with 30-70% humidity and free access to food and water.[2]

Induction of Diabetes and Atherosclerosis:

- To induce atherosclerosis, administer two intraperitoneal injections of vitamin D3 (600,000 IU/kg) to 24 rats.[2]
- Feed these rats a high-fat diet consisting of 6% cholesterol, 1% sodium cholate, 0.2% propylthiouracil, and 5% refined sugar for 12 weeks.[2] The addition of 5% refined sugar is intended to induce diabetes.[2]

Treatment Protocol:

- Group 1 (Negative Control, n=6): Receive an intraperitoneal injection of 0.9% saline solution and a normal diet throughout the study.[2]
- Group 2 (Diabetic Atherosclerotic Control, n=6): Receive the atherosclerosis- and diabetes-inducing diet and treatment.
- Group 3 (Free Candesartan, n=6): Receive the inducing diet and treatment with a free Candesartan suspension.
- Group 4 (CLI-Treated, n=6): Receive the inducing diet and treatment with the optimized Candesartan-loaded invasome formulation via nasal drops.

Anti-Atherosclerosis Activity Measurement:

- At the end of the treatment period, draw blood from the abdominal aortic artery of the rats.
- Separate the serum from the blood samples.
- Analyze the serum for levels of cholesterol (C), triglycerides (TG), low-density lipoprotein (LDL), high-density lipoprotein (HDL), and very-low-density lipoprotein (VLDL) according to the manufacturer's instructions for the respective assay kits.[2]

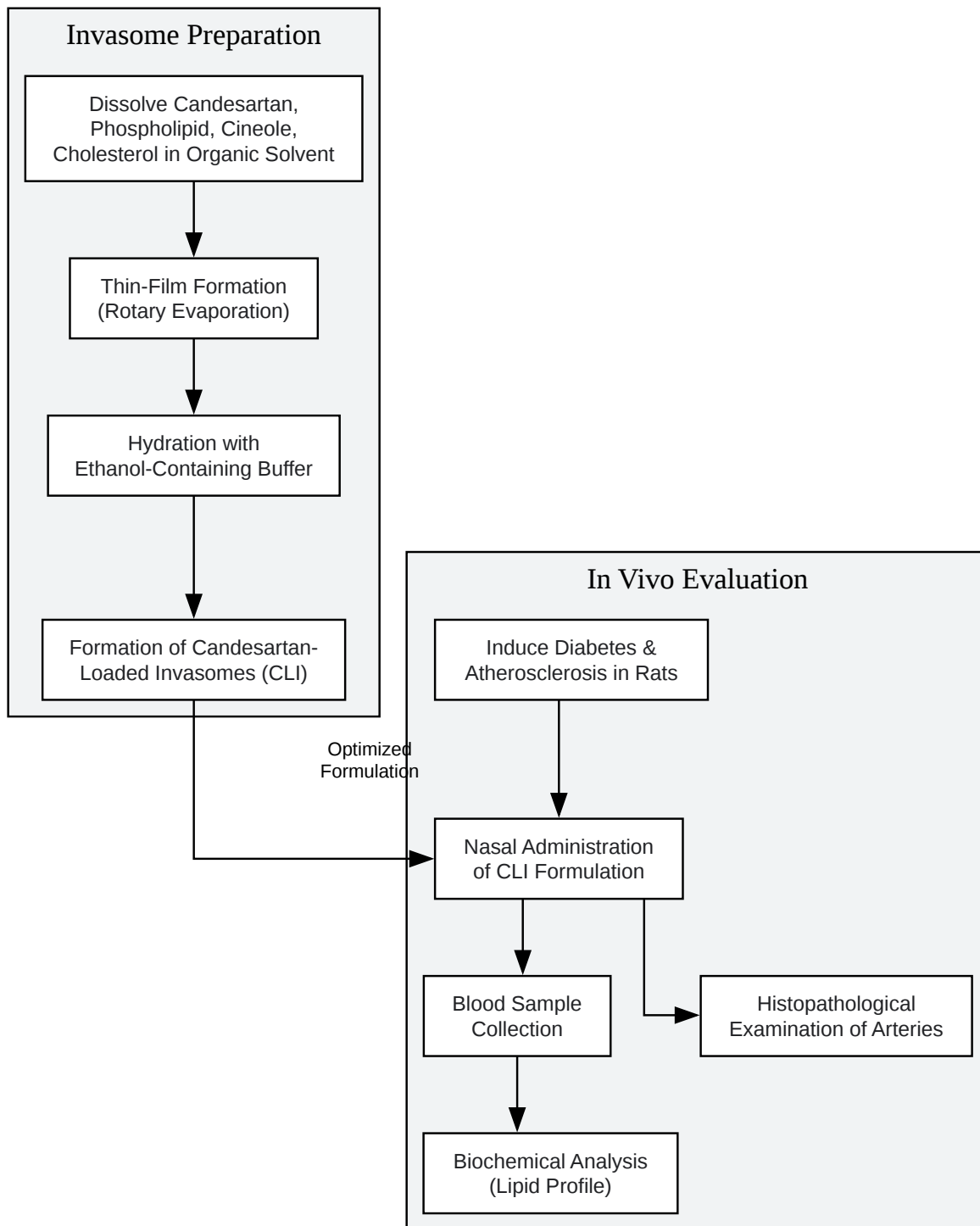
Histopathological Examination

This protocol is for the microscopic examination of tissues to assess atherosclerotic lesions.

Procedure:

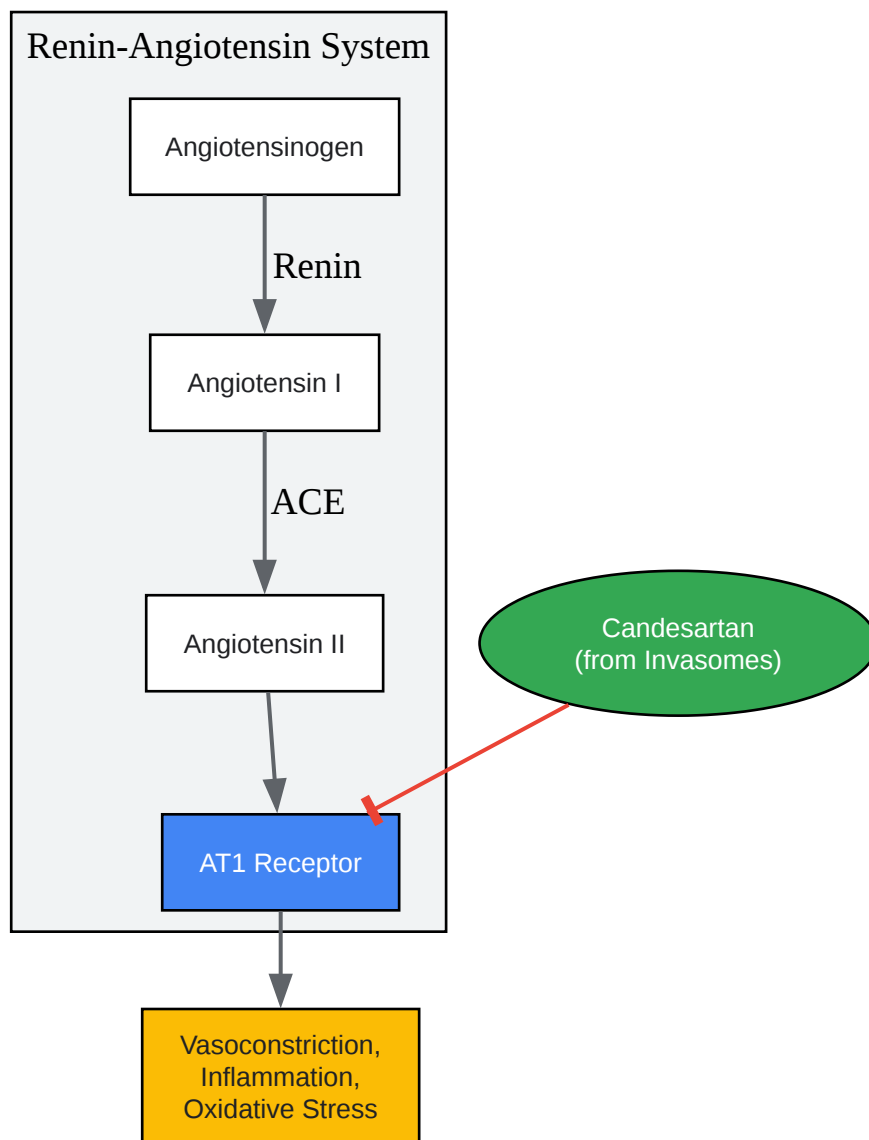
- Following the in vivo study, euthanize the rats.
- Isolate the relevant arteries (e.g., aorta).
- Fix the tissues in a suitable fixative (e.g., 10% neutral buffered formalin).
- Process the fixed tissues, embed them in paraffin, and section them.
- Stain the tissue sections with appropriate stains (e.g., Hematoxylin and Eosin) to visualize the cellular structures and any atherosclerotic lesions.
- Examine the stained sections under a microscope to assess the extent of atherosclerotic plaque formation and any improvements in the CLI-treated group.[\[1\]](#)

Visualizations



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Caption: Experimental workflow for the preparation and in vivo evaluation of Candesartan-loaded invasomes.



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Caption: Mechanism of action of Candesartan as an Angiotensin II receptor antagonist.

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References

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